![molecular formula C18H17FN2S B12424397 Cyp17-IN-1](/img/structure/B12424397.png)
Cyp17-IN-1
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Overview
Description
Cyp17-IN-1 is a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), an enzyme that plays a crucial role in the biosynthesis of androgensBy inhibiting CYP17A1, this compound effectively reduces androgen production, thereby impeding the growth and proliferation of androgen-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp17-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent transformation into the final product. One common synthetic route involves the use of molecular docking and molecular dynamics simulations to identify potential inhibitors, followed by the synthesis of these inhibitors through organic reactions . The reaction conditions often include the use of specific reagents, solvents, and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This may involve optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyp17-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Cyp17-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Cyp17-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of CYP17A1. This enzyme is responsible for the conversion of pregnenolone and progesterone to their respective 17α-hydroxylated products, which are then further converted to dehydroepiandrosterone and androstenedione. By inhibiting CYP17A1, this compound effectively reduces the production of androgens, thereby impeding the growth and proliferation of androgen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
Abiraterone acetate: A well-known CYP17A1 inhibitor used in the treatment of CRPC.
Galeterone: Another CYP17A1 inhibitor with additional androgen receptor antagonistic and ablative activities.
Uniqueness of Cyp17-IN-1
This compound is unique due to its high selectivity and potency in inhibiting CYP17A1. Unlike some other inhibitors, this compound exhibits minimal off-target effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C18H17FN2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3 |
InChI Key |
ATNGVPCHSCNOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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